molecular formula C12H13BrF3NO2 B2580052 3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid CAS No. 2031269-20-0

3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid

Cat. No.: B2580052
CAS No.: 2031269-20-0
M. Wt: 340.14
InChI Key: JOSPTBRFCJBIEX-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

The molecular identity of this compound is defined by its molecular formula C₁₂H₁₃BrF₃NO₂ and molecular weight of 340.1363 grams per mole. The Chemical Abstracts Service registry number 2031269-20-0 uniquely identifies this compound in chemical databases and literature. The structural architecture encompasses a four-membered azetidine ring system substituted at the 3-position with a 4-bromobenzyl group, forming a salt complex with trifluoroacetic acid. The Simplified Molecular Input Line Entry System representation OC(=O)C(F)(F)F.Brc1ccc(cc1)CC1CNC1 illustrates the discrete components of this molecular assembly.

The azetidine core represents one of the smallest saturated nitrogen heterocycles, characterized by significant ring strain that influences its chemical reactivity patterns. The brominated phenyl substituent introduces electrophilic character to the aromatic system, facilitating various substitution reactions and cross-coupling transformations. The trifluoroacetic acid component serves multiple functions beyond simple salt formation, including enhancement of crystalline properties and modification of solubility characteristics in both organic and aqueous media. This structural combination creates a versatile synthetic intermediate capable of participating in diverse chemical transformations while maintaining stability under standard laboratory conditions.

The three-dimensional conformation of this molecule exhibits characteristic features of substituted azetidines, where the four-membered ring adopts a puckered geometry to minimize torsional strain. The bromobenzyl substituent extends away from the ring plane, reducing steric interactions while positioning the aromatic system for potential π-π stacking interactions in crystalline environments. The presence of the bromine atom at the para position of the benzyl group creates an electron-withdrawing effect that modulates the electronic properties of the entire aromatic system, influencing both chemical reactivity and physical properties of the compound.

Property Value Reference
Molecular Formula C₁₂H₁₃BrF₃NO₂
Molecular Weight 340.1363 g/mol
Chemical Abstracts Service Number 2031269-20-0
Melting Point Data Not extensively reported -
Solubility Profile Enhanced in polar solvents

Historical Development and Discovery

The development of this compound emerged from broader research initiatives focused on expanding the chemical space of heterocyclic compounds for pharmaceutical applications. While specific historical documentation of this exact compound's discovery remains limited in the available literature, its development can be traced to advances in azetidine synthesis methodologies developed throughout the early 21st century. The compound represents an evolution of earlier azetidine derivatives, building upon foundational work in four-membered nitrogen heterocycle chemistry that gained momentum in the late 20th century.

The synthetic accessibility of this compound improved significantly with the development of more efficient azetidine ring formation methods and the refinement of benzylation protocols. Early synthetic approaches to similar structures involved multi-step sequences with moderate yields, but contemporary methodologies have streamlined the preparation process through optimized reaction conditions and improved purification techniques. The incorporation of trifluoroacetic acid as a stabilizing counterion reflects modern pharmaceutical chemistry practices where salt formation is employed to enhance the physicochemical properties of active pharmaceutical ingredients and synthetic intermediates.

Research groups working in the field of heterocyclic chemistry recognized the potential of brominated azetidine derivatives as versatile building blocks for complex molecule synthesis. The specific combination of a 4-bromobenzyl substituent with the azetidine core was motivated by the desire to create compounds capable of participating in palladium-catalyzed cross-coupling reactions while maintaining the unique reactivity profile associated with strained four-membered rings. The trifluoroacetic acid salt form was selected to improve handling characteristics and storage stability compared to the free base form of the compound.

The compound's development was influenced by concurrent advances in synthetic methodology, particularly in the areas of nucleophilic substitution reactions and heterocyclic ring construction. The availability of 4-bromobenzyl chloride as a commercially accessible starting material facilitated the exploration of this particular substitution pattern. The choice of trifluoroacetic acid as the acid component reflects its widespread use in pharmaceutical chemistry for salt formation due to its strong acidity and the resulting favorable crystallization properties of its salts.

Academic Significance in Modern Organic Chemistry

The academic significance of this compound extends across multiple domains of contemporary organic chemistry research. This compound serves as a representative example of how modern synthetic chemistry approaches the challenge of creating structurally diverse heterocyclic building blocks with enhanced reactivity profiles. The presence of both the strained azetidine ring and the brominated aromatic system creates a bifunctional molecule capable of participating in orthogonal reaction pathways, making it valuable for complex synthetic sequences and combinatorial chemistry applications.

In the context of medicinal chemistry research, this compound exemplifies the ongoing efforts to explore chemical space beyond traditional six-membered ring systems. The azetidine framework offers unique three-dimensional properties that can influence molecular recognition events with biological targets. Research has demonstrated that four-membered nitrogen heterocycles can serve as effective bioisosteres for other cyclic systems while providing distinct pharmacological profiles. The brominated aromatic substituent provides a reactive handle for structure-activity relationship studies through systematic modification via cross-coupling chemistry.

The compound has contributed to advancing understanding of structure-reactivity relationships in strained heterocyclic systems. The combination of ring strain in the azetidine core with the electronic effects of the brominated aromatic substituent creates opportunities for studying how these factors influence reaction selectivity and product formation. Research groups have utilized similar compounds to investigate the mechanisms of nucleophilic ring-opening reactions and to develop new synthetic methodologies for azetidine functionalization.

Contemporary synthetic methodology development has benefited from studies involving this and related compounds, particularly in the areas of transition metal catalysis and heterocyclic functionalization. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures from a common azetidine-containing precursor. This reactivity pattern has proven valuable for diversity-oriented synthesis approaches and library construction in drug discovery programs.

Research Application Significance Impact Area
Building Block Synthesis High versatility in complex molecule construction Pharmaceutical Chemistry
Cross-coupling Substrate Excellent reactivity in palladium-catalyzed reactions Synthetic Methodology
Heterocyclic Functionalization Model compound for azetidine chemistry studies Academic Research
Structure-Activity Studies Enables systematic biological property optimization Medicinal Chemistry

The educational value of this compound in academic settings stems from its ability to demonstrate multiple fundamental concepts in organic chemistry simultaneously. Students and researchers can explore concepts of ring strain, aromatic substitution patterns, salt formation, and heterocyclic reactivity using this single molecular system. The compound serves as an excellent case study for understanding how structural modifications can be systematically introduced to optimize desired properties while maintaining synthetic accessibility and chemical stability.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.C2HF3O2/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;3-2(4,5)1(6)7/h1-4,9,12H,5-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSPTBRFCJBIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-20-0
Record name 3-[(4-bromophenyl)methyl]azetidine trifluoroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)methyl]azetidine typically involves the reaction of 4-bromobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding azetidine derivatives.

    Reduction Reactions: The compound can undergo reduction to form different azetidine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone or potassium tert-butoxide in tert-butanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups, leading to a variety of azetidine derivatives.
  • Formation of New Heterocycles : The compound can participate in cyclization reactions to form new heterocyclic structures, which are valuable in drug development.

Research indicates that this compound exhibits significant biological activities:

  • Antibacterial Activity : Studies have shown that azetidine derivatives similar to 3-[(4-Bromophenyl)methyl]azetidine demonstrate efficacy against resistant bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. For example, related azetidine derivatives have shown cytostatic activity against various cancer cell lines, with IC50 values ranging from 14.5 to 97.9 µM .
  • Antiviral Properties : Some derivatives have been noted for their antiviral effects, particularly against human coronaviruses .

Pharmaceutical Development

The structural characteristics of 3-[(4-Bromophenyl)methyl]azetidine make it a promising candidate for drug development:

  • Lead Compound for Antitubercular Drugs : Its ability to inhibit key enzymes involved in bacterial cell wall synthesis positions it as a potential lead compound for developing new antitubercular therapies .
  • Selective Estrogen Receptor Modulators (SERMs) : Variants of azetidine derivatives are being explored for their potential as SERMs, which could have implications in treating hormone-related conditions .

To better understand the biological activity of 3-[(4-Bromophenyl)methyl]azetidine, a comparative analysis with other azetidine derivatives is useful:

Compound NameStructural FeaturesBiological Activity
3-(4-Bromophenyl)-3-methylazetidineMethyl substitution at azetidineModerate antibacterial activity
3-(3-Bromophenyl)methylazetidineVariation in bromine positionEnhanced anticancer properties
2-(4-Bromophenyl)azetidineLacks methyl group at position 3Lower overall efficacy

Case Studies

  • Antibacterial Efficacy Against Mycobacterium tuberculosis : In vitro studies demonstrated that compounds derived from the azetidine scaffold showed lower minimum inhibitory concentrations than established antibiotics like isoniazid, indicating their potential as effective treatments for tuberculosis .
  • Cytotoxicity Studies on Cancer Cell Lines : A series of azetidine derivatives were tested against cancer cell lines such as HCT-116 and Capan-1. Results indicated that specific substitutions on the azetidine ring significantly enhanced cytotoxicity, suggesting pathways for further drug optimization .

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]azetidine involves its interaction with specific molecular targets. The bromine atom and azetidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Azetidine derivatives are valued in medicinal and materials chemistry due to their conformational rigidity and bioactivity. Below is a comparative analysis of the target compound with related analogs:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Bromobenzyl + TFA C₁₂H₁₃BrF₃NO₂ 340.14 Bromine enhances hydrophobicity; TFA improves solubility in polar solvents .
3-(4-Trifluoromethylphenyl)-3-azetidinyl acetic acid methyl ester 4-Trifluoromethylphenyl + acetate C₁₄H₁₅F₃N₂O₂ 300.28 Electronegative CF₃ group alters electronic properties; quaternary C-3 at δ 40.1 ppm (¹³C NMR) .
3-(2-Fluorophenyl)azetidine, TFA 2-Fluorophenyl + TFA C₁₀H₁₁F₄NO₂ 257.20 Fluorine at ortho position increases steric hindrance; priced at €744/50 mg .
3-(4-Bromophenyl)-3-methylazetidine, TFA 4-Bromophenyl + methyl + TFA C₁₁H₁₂BrF₃NO₂ 326.13 Methyl group reduces steric bulk compared to benzyl; CAS 2044744-62-7 .
3-Fluoro-3-(methoxymethyl)azetidine, TFA Fluoro + methoxymethyl + TFA C₇H₁₁F₄NO₃ 233.16 Methoxymethyl enhances polarity; 97% purity .

Spectral and Stability Data

  • 3-(4-Trifluoromethylphenyl) analog: Azetidine quaternary carbon at δ 40.1 ppm; acetate methylene at δ 45.1 ppm .
  • Stability : The target compound’s storage requirements (2–8°C, inert atmosphere) suggest hygroscopicity or sensitivity to decomposition, a common trait among TFA salts .

Key Differentiators and Research Implications

Substituent Effects :

  • The 4-bromobenzyl group in the target compound provides a balance of hydrophobicity and electronic modulation, making it suitable for cross-coupling reactions .
  • Fluorinated analogs (e.g., 3-(2-fluorophenyl)azetidine) prioritize steric and electronic tuning for medicinal chemistry .

Cost and Accessibility :

  • The target compound is currently out of stock but priced competitively compared to fluorinated analogs (e.g., 3-[3-(trifluoromethyl)phenyl]azetidine at €1,044/50 mg) .

Synthetic Versatility :

  • Bromine in the target compound allows for further functionalization via cross-couplings, whereas CF₃ or methyl groups limit reactivity to specific pathways .

Biological Activity

3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid (TFA) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The molecular formula for this compound is C12H13BrF3NO2C_{12}H_{13}BrF_3NO_2, and it has a molecular weight of 340.14 g/mol. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-[(4-Bromophenyl)methyl]azetidine, TFA typically involves multi-step organic reactions that allow for the incorporation of the azetidine ring and the bromophenyl group. The trifluoroacetic acid moiety enhances the solubility and reactivity of the compound in various biological environments.

Biological Activity Overview

Preliminary studies indicate that 3-[(4-Bromophenyl)methyl]azetidine, TFA exhibits several significant biological activities:

  • Antibacterial Activity : Azetidine derivatives are often associated with antibacterial properties. Compounds similar to 3-[(4-Bromophenyl)methyl]azetidine have shown efficacy against various bacterial strains, including resistant strains like Staphylococcus aureus and Mycobacterium tuberculosis .
  • Anticancer Potential : Research has indicated that azetidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytostatic activity against several cancer cell lines, including HCT-116 and Capan-1, with IC50 values ranging from 14.5 to 97.9 µM .
  • Antiviral Properties : Some azetidine derivatives have been identified as having antiviral effects, particularly against human coronaviruses. For example, certain stereoisomers showed promising activity in inhibiting viral replication .

The biological mechanisms through which 3-[(4-Bromophenyl)methyl]azetidine exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication processes.
  • Cell Signaling Modulation : The compound may interact with specific signaling pathways that regulate cell growth and apoptosis in cancer cells .

Comparative Analysis

To better understand the biological activity of 3-[(4-Bromophenyl)methyl]azetidine, TFA, it is useful to compare it with other azetidine derivatives:

Compound NameStructural FeaturesBiological Activity
3-(4-Bromophenyl)-3-methylazetidineMethyl substitution at azetidineModerate antibacterial activity
3-(3-Bromophenyl)methylazetidineVariation in bromine positionEnhanced anticancer properties
2-(4-Bromophenyl)azetidineLacks methyl group at position 3Lower overall efficacy

This table illustrates how variations in structure can influence biological activity.

Case Studies

  • Antibacterial Efficacy : A study tested several azetidine derivatives against M. tuberculosis, revealing that some compounds had lower minimum inhibitory concentrations compared to standard antibiotics like isoniazid . This suggests that structural modifications can enhance antibacterial potency.
  • Cytotoxicity Assessment : Research involving the cytotoxic effects of azetidine derivatives on human cancer cell lines demonstrated significant antiproliferative activity at nanomolar concentrations for specific compounds . These findings underscore the potential therapeutic applications of such derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 3-[(4-Bromophenyl)methyl]azetidine and its trifluoroacetic acid salt?

Methodological Answer:
Synthesis typically involves alkylation or nucleophilic substitution reactions. For example:

  • Step 1 : React 4-bromophenylmethyl halide with azetidine under basic conditions (e.g., K₂CO₃) to form the azetidine scaffold .
  • Step 2 : Purify the product via column chromatography, followed by salt formation with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C .
  • Critical Note : TFA is often used in stoichiometric excess (e.g., 10 equiv.) to ensure complete protonation of the azetidine nitrogen .

Basic: How can the purity of 3-[(4-Bromophenyl)methyl]azetidine trifluoroacetic acid be assessed using chromatographic methods?

Methodological Answer:

  • HPLC Analysis : Use reverse-phase columns (e.g., LiChrosorb® RP-8) with a mobile phase containing 0.1% TFA in acetonitrile/water to resolve impurities. TFA improves peak symmetry but requires careful baseline correction .
  • LC-MS : Confirm molecular weight via high-resolution mass spectrometry (HRMS). For example, HRMS (ESI) for related azetidine derivatives shows calculated and observed [M+H]+ values within 0.0001 Da accuracy .

Advanced: What strategies mitigate trifluoroacetic acid interference in NMR characterization of azetidine derivatives?

Methodological Answer:

  • TFA Removal : Neutralize the TFA salt with saturated NaHCO₃ and extract the freebase into DCM. Residual TFA signals (δ ~11.5 ppm in ¹H NMR) can obscure azetidine proton resonances .
  • Alternative Acids : Use weaker acids (e.g., acetic acid) during salt formation to minimize NMR interference.
  • Deuterated Solvents : Employ deuterated DCM (CD₂Cl₂) to avoid overlapping solvent peaks with the azetidine ring protons .

Advanced: How does the stereochemistry at the azetidine ring influence the biological activity of related compounds?

Methodological Answer:

  • Case Study : Enantiomers of 3-(4-bromophenyl)azetidine derivatives exhibit divergent binding affinities. For instance, (2S,3S,4S)-configured analogs showed 10-fold higher activity as kinase inhibitors compared to their (2R,3S,4R) counterparts .
  • Method : Chiral HPLC or enzymatic resolution is critical for isolating stereoisomers. Activity assays (e.g., IC₅₀ measurements) validate stereochemical impact on target engagement .

Basic: What are the recommended storage conditions to prevent decomposition of trifluoroacetic acid salts in azetidine derivatives?

Methodological Answer:

  • Storage : Lyophilize the TFA salt and store under inert gas (N₂/Ar) at −20°C. Avoid exposure to moisture, as hygroscopic TFA salts can hydrolyze the azetidine ring .
  • Stability Monitoring : Periodic ¹H NMR or LC-MS checks detect decomposition products (e.g., ring-opened amines or bromophenyl acetic acid derivatives) .

Advanced: In what ways can 3-[(4-Bromophenyl)methyl]azetidine serve as a scaffold for developing kinase inhibitors or GPCR modulators?

Methodological Answer:

  • Kinase Inhibitors : The 4-bromophenyl group enhances hydrophobic interactions with ATP-binding pockets. For example, analogs with sulfonamide substituents on the azetidine ring showed nanomolar inhibition of DDR1 kinase .
  • GPCR Targeting : Azetidine’s constrained geometry mimics proline-rich regions in GPCRs. Functionalization with biphenyl groups (e.g., 3'-chlorobiphenyl) improves selectivity for serotonin receptors .
  • Screening : Use SPR (surface plasmon resonance) or TR-FRET assays to evaluate binding kinetics and efficacy .

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